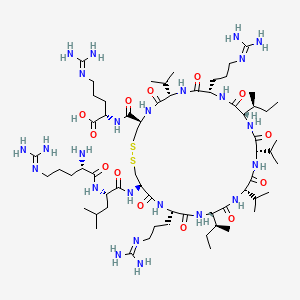
H-Arg-Leu-Cys(1)-Arg-Ile-Val-Val-Ile-Arg-Val-Cys(1)-Arg-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Arg-Leu-Cys(1)-Arg-Ile-Val-Val-Ile-Arg-Val-Cys(1)-Arg-OH is a useful research compound. Its molecular formula is C63H118N24O13S2 and its molecular weight is 1483.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
H-Arg-Leu-Cys(1)-Arg-Ile-Val-Val-Ile-Arg-Val-Cys(1)-Arg-OH is a synthetic peptide composed of a specific sequence of amino acids, including arginine, leucine, cysteine, isoleucine, and valine. Its unique structure contributes to various biological activities, making it a subject of interest in biomedical research. The peptide's design allows for strong interactions with negatively charged biological membranes, enhancing its potential for cellular penetration and therapeutic applications.
Biological Activities
The biological activities attributed to this compound include:
- Antimicrobial Properties : Similar peptides have demonstrated significant antimicrobial effects against various pathogens.
- Cell Penetration : The presence of multiple arginine residues facilitates the peptide's ability to traverse cellular membranes.
- Potential Antihypertensive Effects : Studies suggest that peptides with similar structures can inhibit angiotensin-converting enzyme (ACE), contributing to blood pressure regulation.
The mechanisms through which this compound exerts its biological effects may include:
- Membrane Interaction : The cationic nature of arginine enhances the peptide's affinity for negatively charged membranes, promoting cellular uptake.
- Enzyme Inhibition : Peptides with structural similarities have been shown to inhibit enzymes like ACE, potentially impacting cardiovascular health.
Research Findings and Case Studies
Recent studies have explored the activity and efficacy of this compound in various contexts:
-
Antimicrobial Activity :
- A study demonstrated that peptides with similar sequences exhibited significant inhibitory effects on bacterial growth. For example, cationic peptides were effective against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial membranes.
-
ACE Inhibition :
- Research indicated that peptides containing branched aliphatic amino acids at the N-terminus enhance ACE-inhibitory activity. This suggests that this compound could be developed as a novel antihypertensive agent.
-
Cellular Uptake Studies :
- Experiments using cellular models have shown that the peptide can effectively enter cells via endocytosis mechanisms, highlighting its potential for drug delivery applications.
Comparative Analysis with Similar Peptides
| Compound Name | Structure | Unique Features |
|---|---|---|
| H-Dynorphin A | Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile | Endogenous opioid with pain-relieving properties |
| H-RGDC | Arg-Gly-Asp-Cys | Known for cell adhesion and migration |
| H-LY9 | Arg-Gly-Asp-Lys | Involved in cell signaling and adhesion |
The table above illustrates how this compound compares to other bioactive peptides, particularly regarding its structure and potential applications.
Propriétés
Formule moléculaire |
C63H118N24O13S2 |
|---|---|
Poids moléculaire |
1483.9 g/mol |
Nom IUPAC |
(2S)-2-[[(4R,7S,10S,13S,16S,19S,22S,25S,28R)-28-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-13,22-bis[(2S)-butan-2-yl]-10,25-bis[3-(diaminomethylideneamino)propyl]-6,9,12,15,18,21,24,27-octaoxo-7,16,19-tri(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C63H118N24O13S2/c1-13-34(11)46-57(97)78-38(21-17-25-75-62(69)70)49(89)83-43(31(5)6)54(94)82-42(53(93)79-39(59(99)100)22-18-26-76-63(71)72)29-102-101-28-41(81-51(91)40(27-30(3)4)80-48(88)36(64)19-15-23-73-60(65)66)52(92)77-37(20-16-24-74-61(67)68)50(90)86-47(35(12)14-2)58(98)85-44(32(7)8)55(95)84-45(33(9)10)56(96)87-46/h30-47H,13-29,64H2,1-12H3,(H,77,92)(H,78,97)(H,79,93)(H,80,88)(H,81,91)(H,82,94)(H,83,89)(H,84,95)(H,85,98)(H,86,90)(H,87,96)(H,99,100)(H4,65,66,73)(H4,67,68,74)(H4,69,70,75)(H4,71,72,76)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |
Clé InChI |
RHISNKCGUDDGEG-CJMCYECYSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(C)C)CCCN=C(N)N)[C@@H](C)CC)C(C)C)C(C)C |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)C(C)C)CCCN=C(N)N)C(C)CC)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















